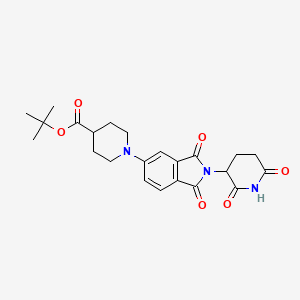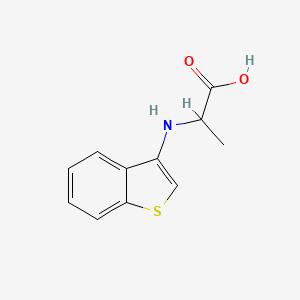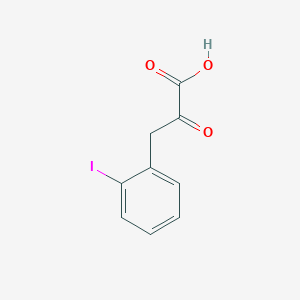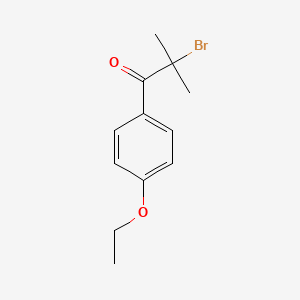![molecular formula C14H17NSi B13693035 3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
3-[4-(Trimethylsilyl)phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenyl group, which in turn is substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl-substituted phenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-[4-(Trimethylsilyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized at specific positions.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, where the trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Lithiation Reagents: n-Butyllithium is commonly used for the lithiation step.
Transmetalation Reagents: Organomagnesium halides are used for transmetalation.
Cross-Coupling Reagents: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds with different functional groups .
科学研究应用
作用机制
The mechanism of action of 3-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions .
相似化合物的比较
Similar Compounds
3-[4-(Trimethylsilyl)ethynyl]pyridine: This compound features an ethynyl group instead of a phenyl group and has similar reactivity and applications.
2-Chloro-3-(trimethylsilyl)pyridine: This compound has a chloro substituent and is used in similar synthetic applications.
Uniqueness
3-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a trimethylsilyl group and a phenyl group on the pyridine ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C14H17NSi |
|---|---|
分子量 |
227.38 g/mol |
IUPAC 名称 |
trimethyl-(4-pyridin-3-ylphenyl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)14-8-6-12(7-9-14)13-5-4-10-15-11-13/h4-11H,1-3H3 |
InChI 键 |
ZDOYDEGXJPGFSO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
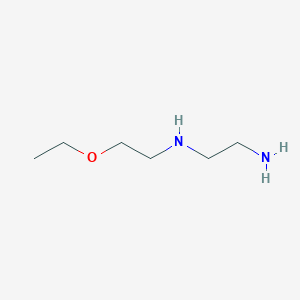
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
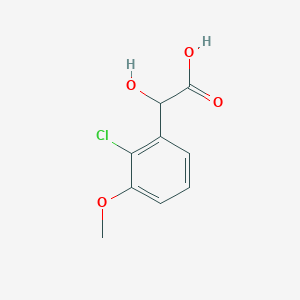
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
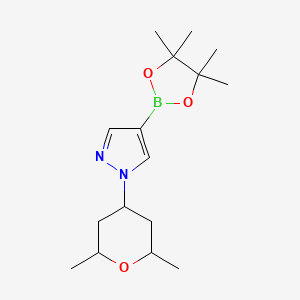
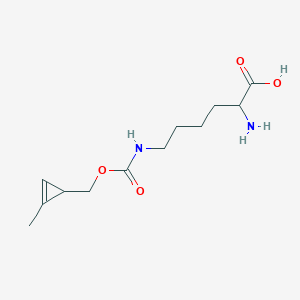
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
